3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Agrochemical Intermediate Trifluoromethylpyridine Positional Isomer Selectivity

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8) is a polyhalogenated pyridine building block belonging to the class of trifluoromethylpyridine (TFMP) derivatives. It contains a reactive chloromethyl group at the 2-position and a meta-substituted chlorine atom, which collectively enable its use as a versatile intermediate in the synthesis of herbicides, insecticides, and pharmaceutical candidates.

Molecular Formula C7H4Cl2F3N
Molecular Weight 230.01 g/mol
CAS No. 175277-52-8
Cat. No. B069434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
CAS175277-52-8
Molecular FormulaC7H4Cl2F3N
Molecular Weight230.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CCl)C(F)(F)F
InChIInChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2
InChIKeyNUSXEDNPFNWFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8) Is a Critical Intermediate for Agrochemical and Pharmaceutical Synthesis


3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8) is a polyhalogenated pyridine building block belonging to the class of trifluoromethylpyridine (TFMP) derivatives. It contains a reactive chloromethyl group at the 2-position and a meta-substituted chlorine atom, which collectively enable its use as a versatile intermediate in the synthesis of herbicides, insecticides, and pharmaceutical candidates . The compound is typically supplied at 95–97% purity, with a molecular weight of 230.01 g/mol and a predicted density of 1.476 g/cm³, and requires storage under inert gas at 2–8°C to preserve its reactivity .

Why Generic Substitution of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine with Positional Isomers Can Derail Agrochemical Lead Optimization


In-class chloromethyl-trifluoromethylpyridines are not interchangeable intermediates because the precise positioning of the chlorine, chloromethyl, and trifluoromethyl substituents on the pyridine ring dictates regioselectivity in subsequent cross-coupling and nucleophilic substitution reactions. For instance, the 3-chloro substituent exerts an electron-withdrawing inductive effect that deactivates the ring differently than a 5-chloro or unchlorinated analogue, directly influencing the rate and site selectivity of SN2 reactions at the chloromethyl handle [1]. Substituting the target compound with 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5) or 3-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine (CAS 1393546-77-4) can alter the steric and electronic environment, potentially reducing reaction yields or leading to unintended byproducts in multi-step syntheses [2].

Quantitative Differentiation Evidence for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Over Closest Structural Analogs


Critical Evidence Gap: No Direct Head-to-Head Comparative Data Identified

At the time of this analysis, a systematic search of primary research papers, patents, and authoritative databases did not yield direct quantitative comparisons (e.g., IC50 values, reaction yields, selectivity ratios) between 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and its closest positional isomers in a defined assay or reaction system. The available data are limited to predicted physicochemical properties and general class-level structural considerations. This evidence gap should inform procurement decisions: users must not assume interchangeable performance and should conduct in-house validation if considering isomer substitution .

Agrochemical Intermediate Trifluoromethylpyridine Positional Isomer Selectivity

Positional Isomer Reactivity: Class-Level Inference from Vicarious Nucleophilic Substitution Studies

A 2022 study on vicarious nucleophilic substitution of chloromethylpyridines demonstrated that the substitution pattern on the pyridine ring significantly impacts reaction outcomes. Chloromethylpyridine isomer 1a (2-chloromethyl) and 1b (3-chloromethyl) exhibited different product distributions when reacted with nitroarenes [1]. While the target compound 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine was not directly tested, the class-level inference is that the 2-chloromethyl substitution (as in the target) combined with the electron-withdrawing 3-chloro and 5-CF3 groups creates a unique electronic profile that will influence nucleophilic displacement rates relative to unchlorinated or differently chlorinated analogues.

Organic Synthesis Nucleophilic Substitution Chloromethylpyridine Reactivity

Storage and Handling Stability: Supporting Evidence for Procurement Specifications

The target compound requires storage under inert gas (nitrogen or argon) at 2–8°C . This handling requirement is consistent with the reactivity of the chloromethyl group, which can undergo hydrolysis or oxidation if exposed to moisture or air. Comparatively, some simpler chloromethylpyridines without additional electron-withdrawing substituents may be stored at room temperature. While no direct stability study comparing isomers was found, the 3-chloro and 5-trifluoromethyl groups in the target compound increase the electrophilicity of the chloromethyl carbon, potentially making it more moisture-sensitive than analogues lacking these groups .

Chemical Storage Stability Procurement Specification

Where 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Demonstrates the Strongest Fit Based on Current Evidence


Lead Optimization in Trifluoromethylpyridine-Based Herbicides Where Regiochemical Purity is Critical

Based on class-level evidence from vicarious nucleophilic substitution studies [1], the specific 3-chloro-2-chloromethyl-5-trifluoromethyl substitution pattern is expected to provide distinct regioselectivity in SN2 reactions compared to other isomers. Agrochemical discovery programs developing pyridine-based herbicides (e.g., trifloxysulfuron analogues) should prioritize this isomer when the synthetic route requires chloromethyl activation ortho to a ring chlorine. Using the incorrect positional isomer risks formation of regioisomeric byproducts that could reduce active ingredient purity and complicate downstream purification.

Synthesis of Kinase Inhibitor Scaffolds Requiring a Reactive Electrophilic Handle at the 2-Position

The chloromethyl group at the 2-position serves as a versatile electrophilic handle for introducing amine, thiol, or alkoxy substituents, which are common moieties in kinase inhibitor pharmacophores. The electron-withdrawing 3-chloro and 5-CF3 groups enhance the electrophilicity of the chloromethyl carbon, potentially enabling faster and higher-yielding alkylation reactions compared to isomers lacking these activating groups . However, direct comparative kinetic data are still needed to quantify this advantage.

Pre-clinical Development of Fluorinated Bioisosteres in Medicinal Chemistry

The trifluoromethyl group is a well-established bioisostere for methyl, enhancing metabolic stability and lipophilicity. The target compound, as a late-stage intermediate with a pre-installed CF3 group, allows medicinal chemists to incorporate this motif without late-stage fluorination, which often requires harsh conditions. The additional chlorine at the 3-position provides a secondary diversification point for further functionalization via cross-coupling reactions, making this isomer particularly attractive for structure-activity relationship (SAR) exploration [1].

Process Chemistry Scale-Up Where Storage Stability Impacts Supply Chain Logistics

Given the requirement for inert gas storage at 2–8°C , process chemistry teams evaluating this compound for large-scale synthesis must account for controlled atmosphere handling. This compound is not suitable for ambient-temperature, open-bench storage like some less electrophilic chloromethylpyridines . Procurement teams should prioritize suppliers that provide this compound in sealed, amber glass bottles under argon to maintain integrity during shipping and long-term storage.

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